molecular formula C9H8N2O2 B7764535 5-Phenylhydantoin CAS No. 27534-86-7

5-Phenylhydantoin

Cat. No.: B7764535
CAS No.: 27534-86-7
M. Wt: 176.17 g/mol
InChI Key: NXQJDVBMMRCKQG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Phenylhydantoin, also known as Ethotoin, primarily targets neuronal voltage-sensitive sodium channels (NVSC) . These channels play a crucial role in the generation and propagation of action potentials in neurons. By targeting these channels, this compound can influence neuronal activity and exert its therapeutic effects .

Mode of Action

This compound acts by inhibiting nerve impulses in the motor cortex by lowering sodium ion influx, thereby limiting tetanic stimulation . This inhibition is achieved by binding to the inactivated state of NVSC in a voltage- and frequency-dependent manner . This means that neurons undergoing prolonged depolarization or repetitive firing are more completely inhibited .

Biochemical Pathways

It is known that the drug’s anticonvulsant action is due to the selective block of high-frequency neuronal activity . This action likely involves multiple pathways related to neuronal signaling and excitability.

Pharmacokinetics

This compound exhibits several important pharmacokinetic properties :

Result of Action

The primary result of this compound’s action is the control of seizures. By inhibiting high-frequency neuronal activity, the drug can prevent the abnormal electrical discharges in the brain that lead to seizure activity . This makes this compound effective in the treatment of conditions like epilepsy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and bioavailability can be affected by the formulation and particle size . Additionally, the drug’s metabolism and elimination can be influenced by factors such as the presence of other medications, liver function, and genetic factors .

Biochemical Analysis

Biochemical Properties

5-Phenylhydantoin interacts with various biomolecules in the body. It is metabolized primarily by the cytochrome P450 enzymes CYP2C9 and CYP2C19 into various metabolites, including 5-(p-hydroxyphenyl)-5-phenylhydantoin . This interaction with enzymes is crucial for its biochemical activity.

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it has been found to have anticonvulsant activity in rats, suggesting it may influence neuronal cell function

Molecular Mechanism

It is known that phenytoin, a related compound, exerts its effects by binding to the inactivated state of neuronal voltage-sensitive sodium channels (NVSC) in a voltage- and frequency-dependent manner . It’s plausible that this compound might have a similar mechanism of action.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with dosage. For instance, a study found that a dose range of 5, 10, 15, 20, and 25 mg of phenytoin per kg produced a dose-dependent decrease of blood pressure . Similar dosage effects could potentially be observed with this compound.

Metabolic Pathways

This compound is involved in metabolic pathways mediated by the cytochrome P450 enzymes CYP2C9 and CYP2C19 . These enzymes metabolize this compound into various metabolites, including 5-(p-hydroxyphenyl)-5-phenylhydantoin .

Transport and Distribution

Given its lipophilic nature , it is likely to cross cell membranes prior to interacting with intracellular targets.

Subcellular Localization

Given its lipophilic nature and its interactions with intracellular enzymes such as CYP2C9 and CYP2C19 , it is likely to be localized within the cytoplasm or other intracellular compartments where these enzymes are present.

Chemical Reactions Analysis

Types of Reactions: 5-Phenylhydantoin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted hydantoins, which can exhibit different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O2/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQJDVBMMRCKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883267
Record name 2,4-Imidazolidinedione, 5-phenyl-
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Molecular Weight

176.17 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

CAS No.

89-24-7, 27534-86-7
Record name Phenylhydantoin
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Record name 5-Phenylhydantoin
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Record name 5-phenylhydantoin
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Record name PHENYLHYDANTOIN
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Synthesis routes and methods

Procedure details

2,600 g benzaldehyde, 1,500 g urea, 25 ml N-methylpyrrolidone, 0.017 g palladium(II) bromide, 0.033 g triphenylphosphane, 0.100 9 sulfuric acid and 0.760 g lithium bromide are reacted in a 300 ml autoclave under 60 bar at 80° C. After a reaction time of 12 hours, the solvent is removed in vacuo and the residue is analyzed by means of high pressure liquid chromatography (HPLC). 2,200 g 5-phenylhydantoin are formed. This corresponds to a yield of 50%.
Quantity
0 (± 1) mol
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0 (± 1) mol
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25 mL
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palladium(II) bromide
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0.017 g
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0.033 g
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catalyst
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0.76 g
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Yield
50%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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